benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-
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Overview
Description
Benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-, is a unique organic compound with a highly specialized structure As its name suggests, it features a benzene ring substituted with a bromine atom and a tetrafluorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- involves multi-step processes beginning with the preparation of key intermediates. The initial step involves bromination of benzene to form bromobenzene, followed by the fluorination of cyclohexane to produce tetrafluorocyclohexane. Subsequent coupling of these intermediates under controlled conditions, often using catalysts and specific reagents, results in the desired compound.
Industrial Production Methods: : Industrial production may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. These processes often emphasize efficiency and scalability, utilizing automated systems and stringent quality controls to ensure consistent product quality.
Types of Reactions
Substitution Reactions: : This compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles.
Oxidation and Reduction: : Though less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: : Reagents like sodium methoxide or potassium cyanide in polar solvents.
Oxidation: : Strong oxidizing agents such as potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride.
Major Products: : The major products formed depend on the type of reaction and reagents used. For example, in nucleophilic substitution, replacing bromine could lead to derivatives like benzonitrile or methoxybenzene derivatives.
Scientific Research Applications
Benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- has diverse applications:
Chemistry: : As a reagent in organic synthesis and a precursor for more complex molecules.
Biology: : Potential use in studying membrane protein interactions due to its fluorinated cyclohexyl group.
Medicine: : Investigated for its role in designing novel pharmaceutical agents.
Industry: : Used in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
This compound exhibits its effects primarily through its interactions with other molecules. The bromine atom can participate in electrophilic reactions, while the fluorinated cyclohexyl group can influence molecular stability and interactions through electron-withdrawing effects. These interactions can modulate the activity of biological targets or chemical pathways, depending on the application.
Comparison with Similar Compounds
Compared to other brominated benzene derivatives, benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- stands out due to the presence of the tetrafluorocyclohexyl group. This group imparts unique chemical and physical properties, such as increased stability and specific electronic effects.
List of Similar Compounds
Benzene, 1-bromo-4-methyl-
Benzene, 1-bromo-4-chloro-
Benzene, 1-bromo-4-fluoro-
This compound's distinct structural features and reactivity make it a valuable subject of study and a useful tool in various scientific domains.
Properties
IUPAC Name |
1-bromo-4-[(2R,3S,5R,6S)-2,3,5,6-tetrafluorocyclohexyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF4/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-4,8-12H,5H2/t8-,9+,10?,11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPARLCDBTJUDDP-PQENDOFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1F)F)C2=CC=C(C=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC=C(C=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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